N-(4-bromophenyl)-4-fluoro-3-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-4-fluoro-3-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H25BrFN3O3S and its molecular weight is 546.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Cioffi et al. (2016) explored the structure-activity relationship of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, focusing on their antimicrobial activities. They optimized the sulfonamide and benzamide structures, resulting in leads with desirable in vitro potency and pharmacokinetic profiles.
Synthesis, Characterization, and Bioactivity
Khatiwora et al. (2013) conducted a study on metal complexes of new benzamides, including N-(piperidin-1-yl) (p-tolyl) methyl) benzamide. They evaluated the antibacterial activity of these complexes against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Khatiwora et al., 2013).
Capillary Electrophoresis Applications
In the realm of analytical chemistry, Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for analyzing imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide. This method is useful for quality control in pharmaceutical preparations (Ye et al., 2012).
Metabolic Studies
Gong et al. (2010) identified the metabolites of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study helped understand the metabolic pathways of similar compounds in humans after oral administration (Gong et al., 2010).
Properties
IUPAC Name |
N-(4-bromophenyl)-4-fluoro-3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrFN3O3S/c1-17-4-3-5-22(14-17)30-13-12-29(16-18(30)2)34(32,33)24-15-19(6-11-23(24)27)25(31)28-21-9-7-20(26)8-10-21/h3-11,14-15,18H,12-13,16H2,1-2H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPANHUUJDKYHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.